molecular formula C15H16ClN3OS B2827724 (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1105228-69-0

(2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2827724
CAS RN: 1105228-69-0
M. Wt: 321.82
InChI Key: NYWDCQXOTYECIG-UHFFFAOYSA-N
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Description

The compound (2-Chlorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .


Synthesis Analysis

The synthesis of similar compounds often starts from a chlorobenzoic acid. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford a thiadiazole-thiol intermediate. This intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities. Heterocyclic moieties, like 1,3,4-thiadiazole, often have diverse activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are assumed to provide low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their reactivity .

Scientific Research Applications

Antioxidant Activity

Compounds related to this scaffold have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

These compounds have also been found to have analgesic (pain-relieving) properties . This could make them useful in the development of new pain relief medications.

Anti-Inflammatory Activity

The 1,3,4-thiadiazole ring has been associated with anti-inflammatory activity . This could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial and Antifungal Activities

Compounds with this structure have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.

Anticonvulsant Activity

Research has indicated that these compounds have anticonvulsant activity . This could make them useful in the treatment of conditions like epilepsy.

Anticancer Activity

Thiadiazole derivatives have demonstrated efficacy across various cancer models . This suggests potential use in the development of novel, more effective anticancer therapeutics.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole derivatives is often related to their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

The 1,3,4-thiadiazole scaffold has shown significant therapeutic potential . Future research could focus on modifying the structure of known derivatives with documented activity to discover new compounds with potential therapeutic applications .

properties

IUPAC Name

(2-chlorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-10-17-18-14(21-10)11-5-4-8-19(9-11)15(20)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWDCQXOTYECIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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